1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-cyclohexyl-1-(furan-2-ylmethyl)thiourea
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Overview
Description
3-[2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a thiourea moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chlorination of the indole derivative is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The thiourea moiety is introduced by reacting the chlorinated indole derivative with cyclohexyl isothiocyanate and furan-2-ylmethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind to various receptors and enzymes, modulating their activity. The thiourea moiety can form hydrogen bonds and interact with metal ions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1H-indole: A simpler indole derivative with similar biological activities.
Cyclohexyl isothiocyanate: A precursor used in the synthesis of thiourea derivatives.
Furan-2-ylmethylamine: A building block for the synthesis of furan-containing compounds.
Uniqueness
3-[2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]thiourea is unique due to its combination of the indole nucleus, thiourea moiety, and furan ring. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28ClN3OS |
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Molecular Weight |
430.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexyl-1-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C23H28ClN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h5,8-10,13-14,18,25H,2-4,6-7,11-12,15H2,1H3,(H,26,29) |
InChI Key |
MILGTQVETDUNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4 |
Origin of Product |
United States |
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